molecular formula C27H24N4O2 B2862326 N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-53-7

N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2862326
CAS RN: 477233-53-7
M. Wt: 436.515
InChI Key: NIQWGEYMJKDFKT-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Innovative Synthesis Methods : Several studies have focused on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, showcasing innovative methods to produce these compounds. One such method involves the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, highlighting the room-temperature reactions and solvent-free conditions used in the process (Khashi et al., 2015).

  • Crystal Structure Analysis : The crystal structure of similar compounds, such as N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, has been determined, providing insights into their orthorhombic crystal system and solid-state properties. This data is crucial for understanding the biological mechanism of action of these inhibitors (Guillon et al., 2013).

Biological Evaluation and Potential Therapeutic Applications

  • Antidepressant and Nootropic Agents : Compounds derived from pyrrolo[2,3-d]pyrimidine have been evaluated for their antidepressant and nootropic activities. Specifically, derivatives with certain substitutions on the aryl ring have exhibited significant antidepressant activity in pharmacological tests, suggesting potential therapeutic applications for CNS disorders (Thomas et al., 2016).

  • Docking Studies and Inhibitory Activity : Docking studies on derivatives of pyrrolo[2,3-d]pyrimidine, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been carried out to assess their potential as inhibitors for specific biological targets. These studies contribute to the development of novel therapeutic agents by identifying compounds with satisfactory selectivity and inhibitory activity (Bommeraa et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-16-22(19-7-5-4-6-8-19)25-26(28-17-29-27(25)31)30-20-11-14-23(32-2)24(15-20)33-3/h4-17H,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWGEYMJKDFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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